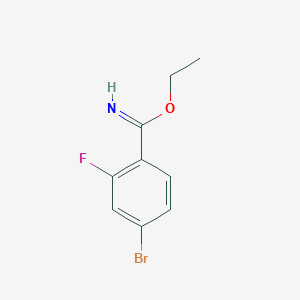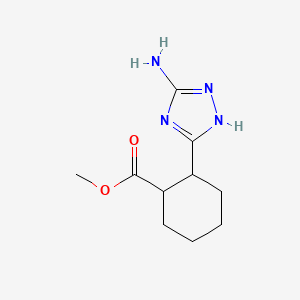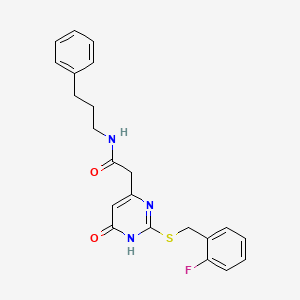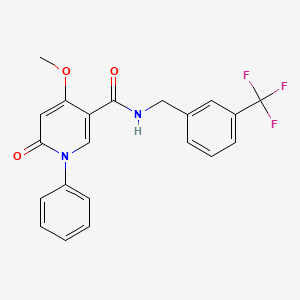![molecular formula C13H12ClF3N4O B2441065 (Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine CAS No. 250714-17-1](/img/structure/B2441065.png)
(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine is a useful research compound. Its molecular formula is C13H12ClF3N4O and its molecular weight is 332.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from pyridine and imidazole derivatives. The key steps include:
Formation of the pyridine ring with the chlorination and introduction of trifluoromethyl groups.
Preparation of the imidazole ring and its subsequent functionalization with methyl groups.
Final assembly via a condensation reaction between the pyridine and imidazole derivatives under specific conditions, often involving the use of strong bases and solvents like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods: On an industrial scale, the production is optimized to ensure high yield and purity. This may involve:
Continuous flow chemistry to maintain consistent reaction conditions.
Advanced purification techniques such as chromatography and recrystallization.
Implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reductive processes can modify the pyridine or imidazole rings, impacting the compound's reactivity and application.
Substitution: Halogenation and other substitution reactions can replace specific groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.
Major Products Formed
Oxidation typically yields products with hydroxyl or carbonyl groups.
Reduction results in fully saturated rings or reduced functional groups.
Substitution yields halogenated derivatives or other functionalized analogs.
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology
Studied for its potential as an enzyme inhibitor.
Used in the design of biological probes for studying cellular processes.
Medicine
Explored for its potential as a pharmaceutical intermediate.
Investigated for therapeutic applications in treating specific diseases due to its unique pharmacophore.
Industry
Employed in the synthesis of specialty chemicals.
Acts as a precursor for agrochemicals and materials science applications.
Mécanisme D'action
The compound's effects are mediated through its interaction with specific molecular targets. Its structural features allow it to:
Bind to active sites of enzymes, modulating their activity.
Interact with cellular receptors, influencing signaling pathways.
Undergo metabolic transformations that produce active metabolites.
Similar Compounds
(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine
(Z)-(1-{1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(ethoxy)amine
Comparison
Structural Differences: Slight variations in the positioning of functional groups and substitutions on the rings.
Chemical Properties: These structural differences influence reactivity and stability.
Applications: Each compound may exhibit unique interactions in biological systems or differing effectiveness as intermediates in industrial processes.
Propriétés
IUPAC Name |
(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O/c1-7(20-22-3)11-6-21(8(2)19-11)12-10(14)4-9(5-18-12)13(15,16)17/h4-6H,1-3H3/b20-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJFJDBXWBPOH-SCDVKCJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N\OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2440985.png)


![N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)
![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)
![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)



![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
